molecular formula C8H15NO B14351205 Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- CAS No. 96790-94-2

Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-

Cat. No.: B14351205
CAS No.: 96790-94-2
M. Wt: 141.21 g/mol
InChI Key: MIKIMPQQGFWAIH-UHFFFAOYSA-N
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Description

Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-, also known as 3-ethyl-3-hydroxy-2-methylpentanenitrile, is an organic compound with the molecular formula C8H15NO. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a pentane backbone, with additional ethyl, hydroxy, and methyl substituents. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 3-ethyl-2-methylpentan-3-ol with a nitrile source such as cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH). The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Cyanogen bromide (BrCN) in the presence of a base.

Major Products Formed

    Oxidation: 3-ethyl-2-methylpentan-3-one.

    Reduction: 3-ethyl-3-hydroxy-2-methylpentanamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- involves its interaction with molecular targets through its functional groups. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-2-methylpentanenitrile: Lacks the hydroxy group, resulting in different reactivity and applications.

    3-hydroxy-2-methylpentanenitrile: Lacks the ethyl group, affecting its physical and chemical properties.

    2-methylpentanenitrile: Lacks both the ethyl and hydroxy groups, making it less versatile.

Uniqueness

Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the hydroxy and nitrile groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

96790-94-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-ethyl-3-hydroxy-2-methylpentanenitrile

InChI

InChI=1S/C8H15NO/c1-4-8(10,5-2)7(3)6-9/h7,10H,4-5H2,1-3H3

InChI Key

MIKIMPQQGFWAIH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)C#N)O

Origin of Product

United States

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